6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound that belongs to the class of tetrahydroquinolines.
Preparation Methods
The synthesis of 6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects .
Comparison with Similar Compounds
6-Bromo-4-oximino-1-propionyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
- 6-Bromo-1,2,3,4-tetrahydroquinoline
- 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Properties
CAS No. |
81892-47-9 |
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Molecular Formula |
C12H13BrN2O2 |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
1-[(4Z)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]propan-1-one |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-12(16)15-6-5-10(14-17)9-7-8(13)3-4-11(9)15/h3-4,7,17H,2,5-6H2,1H3/b14-10- |
InChI Key |
NXXUQBZRZORLTJ-UVTDQMKNSA-N |
Isomeric SMILES |
CCC(=O)N1CC/C(=N/O)/C2=C1C=CC(=C2)Br |
Canonical SMILES |
CCC(=O)N1CCC(=NO)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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